molecular formula C8H9Cl2NO B8460871 2,3-Dichloro-5-isopropoxypyridine

2,3-Dichloro-5-isopropoxypyridine

Cat. No.: B8460871
M. Wt: 206.07 g/mol
InChI Key: IESFTWVSMZUMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-5-isopropoxypyridine is a halogenated pyridine derivative characterized by chlorine substituents at positions 2 and 3 and an isopropoxy group at position 5 of the pyridine ring.

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

2,3-dichloro-5-propan-2-yloxypyridine

InChI

InChI=1S/C8H9Cl2NO/c1-5(2)12-6-3-7(9)8(10)11-4-6/h3-5H,1-2H3

InChI Key

IESFTWVSMZUMFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(N=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 2,3-Dichloro-5-isopropoxypyridine and Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Reactivity
This compound 2-Cl, 3-Cl, 5-OCH(CH₃)₂ ~207.5 (estimated) High lipophilicity; steric hindrance from isopropoxy group Likely precursor for drug synthesis; moderate nucleophilic substitution reactivity
2,3-Dichloro-5-(trifluoromethyl)pyridine 2-Cl, 3-Cl, 5-CF₃ 215.5 Strong electron-withdrawing CF₃ group; enhanced stability Agrochemical intermediates (e.g., herbicides, insecticides) due to stability
5-Chloro-2,3-dimethoxyisonicotinaldehyde 5-Cl, 2-OCH₃, 3-OCH₃, 4-CHO ~204.6 (estimated) Electron-rich from methoxy groups; aldehyde functional group Potential building block for heterocyclic synthesis; aldehyde enables condensation
2,5-Dichloro-3-iodopyridine 2-Cl, 5-Cl, 3-I 274.4 Heavy iodine atom; steric bulk Cross-coupling reactions (e.g., Suzuki-Miyaura); radioimaging applications

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The trifluoromethyl group in 2,3-Dichloro-5-(trifluoromethyl)pyridine significantly lowers electron density at the pyridine ring, enhancing resistance to oxidation and electrophilic substitution . In contrast, the isopropoxy group in this compound donates electrons via resonance, increasing susceptibility to electrophilic attack but reducing thermal stability.
    • Methoxy groups in 5-Chloro-2,3-dimethoxyisonicotinaldehyde further activate the ring for nucleophilic substitution compared to bulkier isopropoxy .
  • Steric and Steroelectronic Effects :

    • The iodine atom in 2,5-Dichloro-3-iodopyridine introduces steric hindrance but enables transition metal-mediated coupling reactions .
    • The branched isopropoxy group in this compound may hinder access to the reaction site, slowing kinetics in nucleophilic substitutions.

Physicochemical Properties

  • Lipophilicity (logP) :

    • This compound likely has a higher logP (~2.8 estimated) than the trifluoromethyl analogue (~2.5) due to the alkyl chain.
    • The iodine-containing derivative exhibits the highest molecular weight (274.4 g/mol) but comparable lipophilicity to chlorine-substituted analogues.
  • Solubility: Methoxy and isopropoxy groups improve solubility in polar aprotic solvents (e.g., DMSO), whereas trifluoromethyl groups enhance solubility in nonpolar media.

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